molecular formula C12H16O B13345197 rel-(1S,3R)-3-Phenylcyclohexan-1-ol

rel-(1S,3R)-3-Phenylcyclohexan-1-ol

Cat. No.: B13345197
M. Wt: 176.25 g/mol
InChI Key: YXBPBFIAVFWQMT-NEPJUHHUSA-N
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Description

rel-(1S,3R)-3-Phenylcyclohexan-1-ol: is a chiral compound with a cyclohexane ring substituted with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol typically involves the reduction of the corresponding ketone, 3-phenylcyclohexanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a chiral catalyst to achieve high enantioselectivity. This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(1S,3R)-3-Phenylcyclohexan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-phenylcyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding cyclohexane derivative. This reaction typically uses strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: CrO3, PCC in dichloromethane (DCM)

    Reduction: LiAlH4 in ether

    Substitution: SOCl2 in DCM

Major Products:

    Oxidation: 3-Phenylcyclohexanone

    Reduction: 3-Phenylcyclohexane

    Substitution: 3-Phenylcyclohexyl chloride

Scientific Research Applications

rel-(1S,3R)-3-Phenylcyclohexan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and reactivity.

Mechanism of Action

The mechanism by which rel-(1S,3R)-3-Phenylcyclohexan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Phenylcyclohexanone: The ketone precursor to rel-(1S,3R)-3-Phenylcyclohexan-1-ol.

    3-Phenylcyclohexane: The fully reduced form of the compound.

    3-Phenylcyclohexyl chloride: The chloride derivative formed through substitution reactions.

Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its isomers and related compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific chiral interactions.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1S,3R)-3-phenylcyclohexan-1-ol

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m1/s1

InChI Key

YXBPBFIAVFWQMT-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)O)C2=CC=CC=C2

Canonical SMILES

C1CC(CC(C1)O)C2=CC=CC=C2

Origin of Product

United States

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